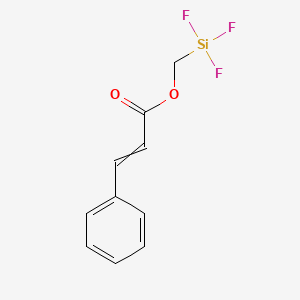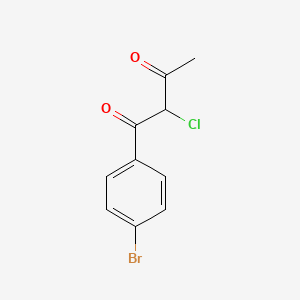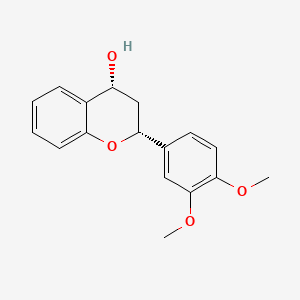![molecular formula C16H24O3S2 B14406208 benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-67-1](/img/structure/B14406208.png)
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the properties of benzoic acid and a dithiolan derivative. Benzoic acid is a well-known aromatic carboxylic acid, while the dithiolan moiety introduces sulfur atoms into the structure, potentially altering its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid, which can be achieved through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dithiolan moiety may interact with thiol groups in proteins, affecting their function. The benzoic acid component can influence cellular processes through its interaction with various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol with applications in perfumery and as a solvent.
Dithiolan Derivatives: Compounds containing the dithiolan ring, known for their unique chemical properties.
Uniqueness
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is unique due to the combination of the benzoic acid and dithiolan moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in simpler compounds.
Eigenschaften
CAS-Nummer |
88101-67-1 |
|---|---|
Molekularformel |
C16H24O3S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C9H18OS2.C7H6O2/c1-2-3-4-5-9-11-7-8(6-10)12-9;8-7(9)6-4-2-1-3-5-6/h8-10H,2-7H2,1H3;1-5H,(H,8,9)/t8-,9+;/m0./s1 |
InChI-Schlüssel |
YPRNXIWXKOHLNU-OULXEKPRSA-N |
Isomerische SMILES |
CCCCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
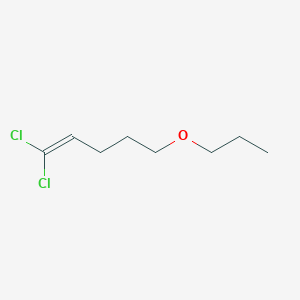
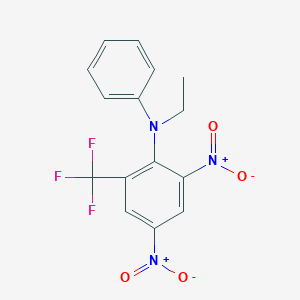
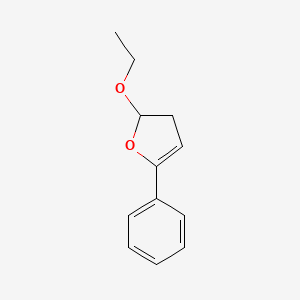
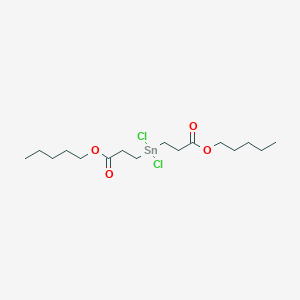
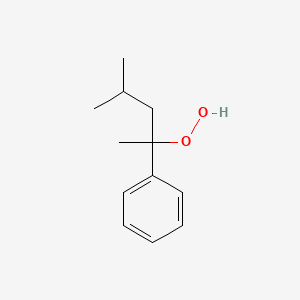
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
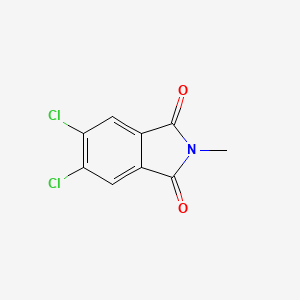
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
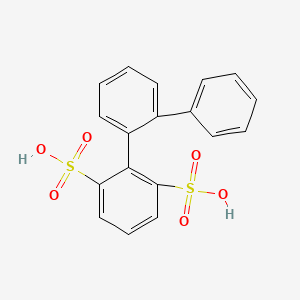
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
